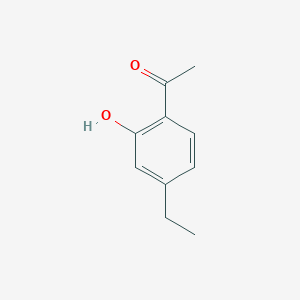
1-(4-ethyl-2-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethyl-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C10H12O2 It is a derivative of acetophenone, characterized by the presence of an ethyl group and a hydroxyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-ethyl-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-ethyl-2-hydroxyphenyl)ethan-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-ethyl-2-hydroxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-ethyl-2-hydroxybenzoic acid.
Reduction: Formation of 1-(4-ethyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-ethyl-2-hydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-ethyl-2-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)ethan-1-one: Lacks the ethyl group, resulting in different chemical properties and reactivity.
1-(4-Ethylphenyl)ethan-1-one: Lacks the hydroxyl group, affecting its solubility and biological activity.
1-(2-Hydroxyphenyl)ethan-1-one: The hydroxyl group is in a different position, leading to variations in chemical behavior.
Uniqueness: 1-(4-ethyl-2-hydroxyphenyl)ethanone is unique due to the presence of both the ethyl and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
5896-50-4 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
1-(4-ethyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-5-9(7(2)11)10(12)6-8/h4-6,12H,3H2,1-2H3 |
Clave InChI |
ZFTVOGFYWXTLLF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C(=O)C)O |
SMILES canónico |
CCC1=CC(=C(C=C1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


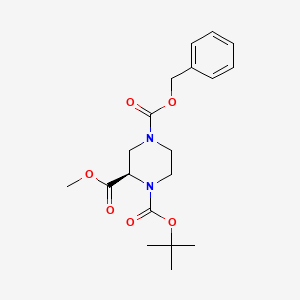
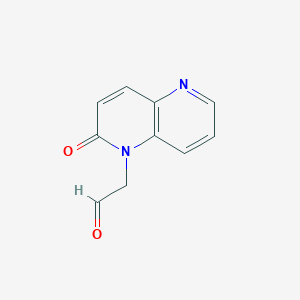
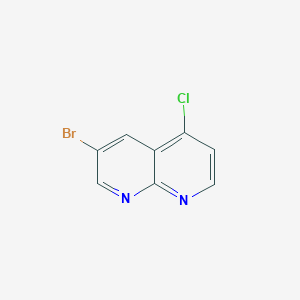


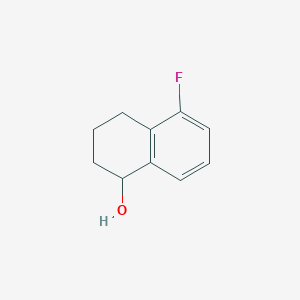
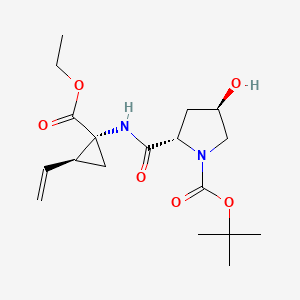
![(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-yl]-4-methylpentanamide](/img/structure/B1510025.png)

![Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B1510033.png)

![7,7-Dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B1510045.png)


